Sakurasosaponin

Description

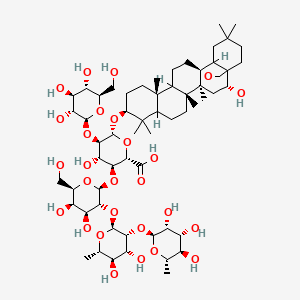

Structure

2D Structure

Properties

CAS No. |

59527-84-3 |

|---|---|

Molecular Formula |

C60H98O27 |

Molecular Weight |

1251.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,4S,5R,10S,13R,17S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C60H98O27/c1-23-32(64)36(68)40(72)49(78-23)84-44-38(70)33(65)24(2)79-51(44)86-45-39(71)35(67)26(21-62)81-52(45)83-43-42(74)46(85-50-41(73)37(69)34(66)25(20-61)80-50)53(87-47(43)48(75)76)82-31-12-13-56(7)27(55(31,5)6)10-14-57(8)28(56)11-15-60-29-18-54(3,4)16-17-59(29,22-77-60)30(63)19-58(57,60)9/h23-47,49-53,61-74H,10-22H2,1-9H3,(H,75,76)/t23-,24-,25+,26+,27?,28?,29?,30+,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-,44+,45+,46+,47-,49-,50-,51-,52-,53+,56-,57+,58-,59?,60-/m0/s1 |

InChI Key |

XHQPPRZQWSUZJV-MEXQKDRRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5CC[C@@]6(C7CC[C@@]89C1CC(CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4C(=O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sakurasosaponin; |

Origin of Product |

United States |

Foundational & Exploratory

Sakurasosaponin: A Comprehensive Technical Review of its Chemical Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakurasosaponin, a naturally occurring triterpenoid saponin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure of this compound, its quantitative biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a comprehensive summary of its effects on key signaling pathways. This document aims to serve as a core resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a complex triterpenoid saponin. Its structure consists of a pentacyclic triterpene aglycone linked to a sugar chain. The precise chemical structure has been elucidated through spectroscopic methods.

PubChem ID: 3085160[1]

While detailed physicochemical properties are not extensively reported in a consolidated source, its classification as a saponin suggests it possesses amphiphilic properties, contributing to its biological activities.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, most notably cytotoxic and antifungal activities. The following tables summarize the key quantitative data from published studies.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Reference |

| HeLa (Human cervical cancer) | 11.3 ± 1.52 | [2][3] |

| RAW 264.7 (Mouse macrophage) | 3.8 ± 0.25 | [2][3] |

| A549 (Human non-small cell lung cancer) | Dose- and time-dependent inhibition | [1] |

| H1299 (Human non-small cell lung cancer) | Dose- and time-dependent inhibition | [1] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

| Dermatophytes | Moderate | [4] |

| Colletotrichum gloeosporioides | Very Strong | [4] |

Molecular Mechanism of Action: Modulation of the AMPK Signaling Pathway

A primary mechanism underlying the anti-cancer effects of this compound is its ability to induce autophagy in cancer cells through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][5]

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis.[1] Activation of AMPK can trigger a cascade of downstream events, including the induction of autophagy, a cellular process of self-degradation of cellular components. In the context of cancer, inducing autophagy can lead to cell death.

The diagram below illustrates the proposed signaling pathway initiated by this compound.

Experimental Protocols

This section details the methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound is typically achieved from plant sources, such as the roots of Jacquinia flammea or Primula sieboldii, through a series of extraction and chromatographic steps.[1][2][3]

Protocol Overview:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as 80% methanol.[1] The resulting crude extract is then concentrated.

-

Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to fractionate the components.[2][3]

-

Bioassay-Guided Fractionation: The cytotoxicity or other desired biological activity of each fraction is assessed. The most active fraction (often the aqueous or n-butanol fraction) is selected for further purification.[2][3]

-

Chromatography: The active fraction is subjected to repeated column chromatography on silica gel or other stationary phases to isolate the pure compound.[3] High-performance liquid chromatography (HPLC) may be used for final purification.[4]

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed structure of the aglycone and the sugar moieties, as well as their linkage points.[3]

Western Blotting for AMPK Activation Analysis

Western blotting is a key technique to investigate the effect of this compound on the AMPK signaling pathway.[1]

Protocol Overview:

-

Cell Culture and Treatment: Cancer cell lines (e.g., A549, H1299) are cultured and treated with varying concentrations of this compound for specific time periods.[1]

-

Protein Extraction: Cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a method such as the Bradford assay.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of AMPK (p-AMPK) and total AMPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative levels of p-AMPK are quantified and normalized to total AMPK to determine the activation status of the pathway.[1]

Conclusion

This compound is a promising natural product with well-defined cytotoxic and antifungal properties. Its mechanism of action, particularly the induction of autophagy via AMPK activation in cancer cells, presents a compelling avenue for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this bioactive molecule. Further studies are warranted to fully characterize its physicochemical properties and to expand the understanding of its diverse biological activities and mechanisms of action in various disease models.

References

- 1. This compound inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as a cytotoxic principle from Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of this compound from the root extract of Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Comprehensive Guide to Sakurasosaponin: From Natural Abundance to Laboratory Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sakurasosaponin, a triterpenoid saponin with significant therapeutic potential. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the sources and isolation methodologies for promising compounds like this compound is paramount. This document details its primary natural reservoirs and outlines the sophisticated laboratory protocols required for its extraction and purification, presenting a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, with its accumulation often localized to specific plant organs. The primary plant families and species known to contain this compound are detailed below.

The Primulaceae Family: A Rich Reservoir

The Primulaceae family, commonly known as the primrose family, stands out as a significant source of this compound. Extensive phytochemical screening of this family has revealed its presence in numerous species.

-

Primula sieboldii : The roots of Primula sieboldii, or the Japanese primrose, are a well-documented source of this compound.[1] This species has been a primary subject in studies focusing on the isolation and biological activity of this saponin.

-

Other Primula Species : A comprehensive study of over 155 species within the Primulaceae family revealed that at least seven species contain this compound levels exceeding 5% in their roots.[1][2] This finding underscores the potential of the Primula genus as a high-yielding source for this compound.

Other Notable Plant Sources

Beyond the Primulaceae family, this compound has been isolated from other distinct plant species:

-

Jacquinia flammea : The roots of this plant, a member of the family Primulaceae, have been shown to contain this compound.[3][4] Isolation from this source has been linked to the compound's cytotoxic and antifungal properties.

-

Aegiceras corniculatum : The leaves of this mangrove species, belonging to the family Myrsinaceae, have also been identified as a natural source of this compound.[5][6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |

| Various Primula Species (seven species) | Roots | > 5% | UHPLC-ESI-HRMS | [1][2] |

| Primula sieboldii | Roots | Not specified | Not specified | [1] |

| Jacquinia flammea | Roots | Not specified | Not specified | [3][4] |

| Aegiceras corniculatum | Leaves | Not specified | Not specified | [5][6] |

Isolation and Purification of this compound: A Step-by-Step Approach

The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by a series of purification techniques to yield the compound in a highly pure form. The general workflow is depicted in the diagram below, followed by a detailed description of the experimental protocols.

I. Extraction

The initial step involves the extraction of this compound from the dried and powdered plant material using an appropriate solvent system.

Experimental Protocol: Solvent Extraction from Primula sieboldii Roots

-

Plant Material Preparation : Air-dry the roots of Primula sieboldii and grind them into a fine powder.

-

Extraction : Macerate the powdered roots (e.g., 200 g) with 80% methanol (e.g., 3 x 3 L) at room temperature for a specified period (e.g., 24-48 hours per extraction).

-

Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Preliminary Purification: Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in removing a significant portion of impurities.

Experimental Protocol: Fractionation of the Crude Extract

-

Suspension : Suspend the concentrated crude extract (e.g., 32.4 g) in distilled water (e.g., 500 mL).

-

Solvent Partitioning : Sequentially partition the aqueous suspension with solvents of increasing polarity. A common sequence is:

-

n-Hexane or Petroleum Ether (to remove nonpolar compounds)

-

Chloroform

-

Ethyl Acetate

-

n-Butanol (this compound is expected to be enriched in this fraction)

-

-

Fraction Collection : Collect each solvent fraction and the final aqueous fraction separately.

-

Concentration : Concentrate each fraction to dryness in vacuo to yield the respective fractions. The n-butanol fraction typically contains the highest concentration of saponins.

III. Chromatographic Purification

The enriched saponin fraction (typically the n-butanol fraction) is further purified using various chromatographic techniques.

Experimental Protocol: Column Chromatography

-

Stationary Phase : Pack a glass column with a suitable stationary phase, such as silica gel or a reversed-phase C18 material.

-

Sample Loading : Dissolve the n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of solvents. For silica gel, a typical gradient would be a mixture of chloroform and methanol, with an increasing proportion of methanol. For a C18 column, a gradient of water and methanol or acetonitrile is commonly used, with an increasing organic solvent concentration.

-

Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling : Combine the fractions containing the target compound, as identified by TLC analysis.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC is often necessary.

-

Column : Utilize a preparative reversed-phase C18 column.

-

Mobile Phase : A common mobile phase consists of a gradient of water and acetonitrile or methanol. The exact gradient profile needs to be optimized based on the specific column and instrument.

-

Injection : Dissolve the partially purified fraction from the previous step in the mobile phase and inject it into the HPLC system.

-

Detection : Monitor the elution of compounds using a suitable detector, such as a UV detector (at a low wavelength, e.g., 205 nm, as saponins lack a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

-

Fraction Collection : Collect the peak corresponding to this compound.

-

Purity Analysis : The purity of the isolated this compound can be confirmed using analytical HPLC or UHPLC-ESI-HRMS.

Characterization of Isolated this compound

The identity and structure of the purified this compound are confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the complete chemical structure.

This comprehensive guide provides a foundational understanding of the natural sourcing and laboratory isolation of this compound. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this promising natural compound.

References

- 1. In Search of High-Yielding and Single-Compound-Yielding Plants: New Sources of Pharmaceutically Important Saponins from the Primulaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound as a cytotoxic principle from Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of this compound from the root extract of Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Sakurasosaponin in Primula sieboldii

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biosynthesis of sakurasosaponin, a triterpenoid saponin of pharmaceutical interest found in Primula sieboldii. While P. sieboldii is recognized as a significant source of this compound, the precise enzymatic pathway leading to its formation has yet to be fully elucidated. This document provides a comprehensive overview of the putative biosynthetic pathway, drawing upon the established principles of triterpenoid saponin synthesis in plants. Furthermore, it offers detailed experimental protocols that serve as a roadmap for researchers aiming to identify and characterize the specific enzymes involved in this pathway.

Quantitative Analysis of Saponins in Primula Species

Primula sieboldii is noted for its production of this compound. Quantitative analyses have revealed that the concentration of this compound can be significant, in some instances exceeding 5% of the dry weight of the plant material.[1] The table below summarizes the quantitative data on this compound and related primulasaponins in various Primula species, as determined by Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).

| Compound | Primula Species | Concentration (% of root dry mass) | Reference |

| This compound (SSI) | Primula sieboldii | Can be the almost sole saponin | [1] |

| This compound (SSI) | Various Primula species | > 5% in seven species | [1] |

| Primulasaponin I (PSI) | Primula grandis | 15-20% | [1] |

| Primulasaponin I (PSI) | Various Primula species | > 5% in nine species | [1] |

| Primulasaponin II (PSII) | Primula vulgaris, P. megaseifolia | Reasonable content | [1] |

The Putative Biosynthesis Pathway of this compound

The biosynthesis of triterpenoid saponins is a multi-step process involving several key enzyme families. While the specific enzymes in Primula sieboldii have not been identified, the pathway for this compound can be modeled on the well-characterized biosynthesis of other oleanane-type saponins.

The pathway commences with the synthesis of the precursor molecule, 2,3-oxidosqualene, via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1] The subsequent steps are catalyzed by three major enzyme classes:

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene into a pentacyclic triterpene scaffold. For oleanane-type saponins like this compound, this is typically β-amyrin, formed by a β-amyrin synthase.

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the oxidative decoration of the triterpene backbone, introducing hydroxyl groups and other functionalities.

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the transfer of sugar moieties from an activated sugar donor (like UDP-glucose) to the sapogenin core, creating the final saponin structure.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthesis pathway of this compound in Primula sieboldii.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway requires a combination of transcriptomics, molecular biology, and analytical chemistry. The following protocols provide a general framework for identifying and characterizing the enzymes involved.

Transcriptome Analysis for Candidate Gene Identification

Objective: To identify candidate OSC, CYP, and UGT genes from P. sieboldii that may be involved in this compound biosynthesis.

Methodology:

-

RNA Extraction: Extract total RNA from various tissues of P. sieboldii, particularly the roots, where saponin concentrations are high.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads to reconstruct the transcriptome.

-

Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Candidate Gene Selection: Identify transcripts annotated as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. Prioritize candidates that show high expression in saponin-accumulating tissues.

Functional Characterization of Candidate Enzymes by Heterologous Expression in Yeast

Objective: To determine the function of candidate enzymes by expressing them in a microbial host.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from P. sieboldii cDNA and clone them into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable strain of Saccharomyces cerevisiae. For OSCs, a lanosterol synthase-deficient strain (e.g., GIL77) is often used.

-

Expression Induction: Grow the yeast cultures and induce protein expression (e.g., with galactose).

-

Metabolite Extraction: Harvest the yeast cells, lyse them, and extract the metabolites with an appropriate organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) for triterpene products (from OSCs) or Liquid Chromatography-Mass Spectrometry (LC-MS) for oxidized and glycosylated products (from CYPs and UGTs).

The following diagram outlines the general workflow for the functional characterization of a candidate biosynthetic enzyme.

Caption: General experimental workflow for enzyme functional characterization.

In Vitro Enzymatic Assays

Objective: To confirm the activity and determine the kinetic parameters of the characterized enzymes.

Methodology:

-

Protein Purification: Express the candidate enzymes with an affinity tag (e.g., His-tag) and purify the recombinant protein.

-

Assay Setup: Prepare a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., 2,3-oxidosqualene for OSCs, β-amyrin for CYPs, or a sapogenin for UGTs), and necessary co-factors (e.g., NADPH for CYPs, UDP-sugar for UGTs) in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the products.

-

Product Quantification: Analyze the products by HPLC or LC-MS to determine the reaction rate and calculate kinetic parameters (Km and Vmax).

Analytical Methods for Saponin Quantification

Objective: To accurately quantify this compound and its intermediates.

Methodology (based on UHPLC-ESI-HRMS): [1]

-

Chromatography System: A UHPLC system coupled to a high-resolution mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.

-

Scan Range: m/z 50–2200.

-

Key Parameters: Nebulizer pressure, dry gas flow and temperature, capillary voltage, and collision energy should be optimized for the specific instrument and analyte.

-

-

Quantification: Use an external standard of purified this compound to generate a calibration curve for accurate quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound in Primula sieboldii represents an exciting area of research with potential applications in pharmaceutical development. While the complete pathway remains to be elucidated, the combination of modern transcriptomic techniques and robust functional characterization methods provides a clear path forward. Future research should focus on the systematic identification and characterization of the specific oxidosqualene cyclase, cytochrome P450s, and UDP-glycosyltransferases from P. sieboldii. Unraveling this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open the door to the biotechnological production of this compound and related compounds through metabolic engineering.

References

The Core Mechanism of Sakurasosaponin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakurasosaponin, a natural triterpenoid saponin, has emerged as a promising candidate in oncology research. This technical guide delineates the core mechanism of action of this compound in cancer cells, with a primary focus on its role in inducing autophagy-mediated cell death, a pathway distinct from the apoptotic routes often triggered by other saponins. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Introduction

Saponins, a diverse group of glycosides, are known for their wide range of pharmacological activities, including anticancer properties. While many saponins exert their cytotoxic effects through the induction of apoptosis or cell cycle arrest, recent studies have illuminated a unique mechanism for this compound. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit proliferation by inducing autophagy, a cellular self-degradation process, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4] This guide will provide a detailed exploration of this mechanism.

Primary Mechanism of Action: AMPK-Mediated Autophagy

The principal anticancer effect of this compound in NSCLC cell lines, such as A549 and H1299, is the inhibition of cell proliferation through the induction of autophagy.[5][6] This process is initiated by the activation of the AMPK signaling pathway, a crucial regulator of cellular energy homeostasis.[5]

Signaling Pathway

This compound treatment leads to the phosphorylation and activation of AMPKα.[5] Activated AMPK, in turn, initiates the autophagy cascade. This is evidenced by the increased expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the formation of GFP-LC3 puncta, which are key markers of autophagosome formation.[5][6] Importantly, the anti-proliferative effects of this compound are attenuated when AMPK is inhibited, confirming its central role in this pathway.[5]

Distinction from Apoptosis

A noteworthy aspect of this compound's mechanism is its independence from apoptosis. Studies on NSCLC cells have shown that this compound does not induce significant apoptosis, as determined by the lack of PARP cleavage and negative results in Annexin V/PI double staining assays.[5] This distinguishes it from other saponins, such as saikosaponins, which are known to induce apoptosis through mitochondrial and endoplasmic reticulum stress pathways.[7][8]

Quantitative Data

The anti-proliferative effects of this compound have been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 11.3 ± 1.52 | [9][10] |

| RAW 264.7 | Murine Macrophage | 3.8 ± 0.25 | [9][10] |

Table 2: Dose-Dependent Inhibition of NSCLC Cell Proliferation by this compound

| Cell Line | Concentration (µg/mL) | Inhibition (%) at 24h | Inhibition (%) at 48h |

| A549 | 2.5 | ~10% | ~20% |

| 5 | ~25% | ~40% | |

| 10 | ~45% | ~60% | |

| H1299 | 2.5 | ~15% | ~25% |

| 5 | ~30% | ~50% | |

| 10 | ~50% | ~70% | |

| Data extrapolated from graphical representations in Seo et al., 2023.[5] |

Table 3: Time-Dependent Inhibition of NSCLC Cell Proliferation by this compound (5 µg/mL)

| Cell Line | Time (h) | Inhibition (%) |

| A549 | 12 | ~10% |

| 24 | ~25% | |

| 48 | ~40% | |

| H1299 | 12 | ~15% |

| 24 | ~30% | |

| 48 | ~50% | |

| Data extrapolated from graphical representations in Seo et al., 2023.[5] |

Table 4: Effect of this compound on AMPK Phosphorylation and LC3-II Expression

| Cell Line | Treatment | p-AMPKα/AMPKα (Fold Change) | LC3-II/Tubulin (Fold Change) |

| A549 | This compound (5 µg/mL, 24h) | ~2.5 | ~3.0 |

| H1299 | This compound (5 µg/mL, 24h) | ~2.0 | ~2.5 |

| Data extrapolated from graphical representations in Seo et al., 2023.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (CCK-8)

This assay is used to assess the dose- and time-dependent effects of this compound on cancer cell proliferation.

Protocol:

-

Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µg/mL) for different time points (e.g., 12, 24, 48 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7]

-

Incubate the plate for 1-4 hours at 37°C.[7]

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Signaling Proteins

This technique is employed to quantify the expression levels of key proteins in the AMPK signaling pathway.

Protocol:

-

Treat cells with this compound as described for the cell viability assay.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-AMPKα, AMPKα, LC3B, and a loading control (e.g., tubulin or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

Confocal Microscopy for Autophagy Detection

This method is used to visualize and quantify the formation of autophagosomes.

Protocol:

-

Transfect cells with a GFP-LC3 plasmid for 24 hours.

-

Treat the transfected cells with this compound for a specified time (e.g., 12 hours).[5]

-

Fix the cells with 4% paraformaldehyde.

-

Counterstain the nuclei with Hoechst 33342.[5]

-

Image the cells using a confocal microscope.

-

Quantify the number of GFP-LC3 puncta per cell to assess autophagosome formation.

Comparative Mechanisms of Other Saponins

While this compound primarily induces autophagy, it is beneficial for researchers to be aware of the mechanisms of other related saponins to understand the nuances of this class of compounds.

-

Saikosaponins (A and D): These compounds are known to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[7][8] They can also trigger endoplasmic reticulum stress and inhibit the PI3K/Akt signaling pathway.[5][11]

-

Sasanquasaponin: This saponin has been shown to induce G1 phase cell cycle arrest in breast cancer cells.[12]

Conclusion and Future Directions

This compound presents a unique mechanism of anticancer activity by inducing autophagy through the AMPK signaling pathway, without triggering apoptosis. This finding opens new avenues for cancer therapy, particularly for tumors that are resistant to apoptosis-inducing agents. Future research should focus on in vivo studies to validate these findings, explore the potential for combination therapies, and further elucidate the upstream regulators of AMPK activation by this compound. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug developers in the continued investigation of this compound as a potential therapeutic agent.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonogenic Assay [bio-protocol.org]

- 5. This compound inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

- 10. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sasanquasaponin from Camellia oleifera Abel. induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Sakurasosaponin: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Absorption, Distribution, Metabolism, Excretion, and Bioavailability of a Promising Bioactive Saponin

Introduction

Sakurasosaponin, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. Understanding the pharmacokinetic properties and bioavailability of this compound is paramount for its successful development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, intended for researchers, scientists, and professionals in the field of drug development. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this document synthesizes existing research on its metabolism, its effects on key signaling pathways, and draws parallels with other well-studied saponins to provide a predictive profile.

Pharmacokinetic Properties: A General Saponin Perspective

Saponins as a class of compounds are known to exhibit challenging pharmacokinetic profiles, primarily characterized by low oral bioavailability.[1] This is largely attributed to their high molecular weight and poor membrane permeability.[1][2] The general pharmacokinetic pathway for saponins involves initial hydrolysis by gastric acid and intestinal microbiota, followed by the absorption of the resulting aglycones, which then undergo phase I and phase II metabolism before excretion.[3][4]

Metabolism of this compound

A pivotal study in rats has shed light on the metabolic fate of this compound following oral administration. A total of 30 metabolites were provisionally identified in the plasma, urine, and feces. The primary biotransformation pathways observed were:

-

Isomerization

-

Deglycosylation

-

Oxidation

-

Hydroxylation

-

Sulfate conjugation

These findings suggest that this compound undergoes extensive metabolism in vivo. The deglycosylation process, likely mediated by gut microbiota, is a critical step that may influence the subsequent absorption and systemic exposure of its metabolites.

Bioavailability of this compound

Direct quantitative data on the oral bioavailability of this compound is not currently available in the scientific literature. However, based on the general properties of saponins, it is anticipated to be low.[1] For a comparative perspective, the pharmacokinetic parameters of Saikosaponin A, another triterpenoid saponin, have been studied in rats.

Table 1: Pharmacokinetic Parameters of Saikosaponin A in Rats (Intravenous and Oral Administration) [6]

| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) | Oral (200 mg/kg) |

| t1/2 (h) | 2.29 | - | - | - |

| Cmax (ng/mL) | - | - | - | - |

| AUC (ng·h/mL) | - | - | - | - |

| Bioavailability (%) | - | 0.04 | 0.04 | 0.04 |

Data for Cmax and AUC for oral administration were reported to be dose-dependent but specific values were not provided in the abstract.

The extremely low oral bioavailability of Saikosaponin A (0.04%) highlights the significant challenges in achieving therapeutic systemic concentrations of saponins through oral delivery.[6] This is likely due to a combination of poor absorption and extensive first-pass metabolism.[6]

Experimental Protocols for Pharmacokinetic Analysis

To facilitate further research into the pharmacokinetics of this compound, a generalized experimental protocol, based on established methodologies for other saponins, is provided below.

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) after oral and intravenous administration.

Materials:

-

This compound (pure compound)

-

Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male and female, specific pathogen-free)

-

Cannulation materials for blood sampling

-

Heparinized tubes for blood collection

-

Centrifuge

-

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) system[5]

Methodology:

-

Animal Acclimatization and Preparation:

-

House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the study.

-

Fast animals overnight before dosing, with free access to water.

-

For intravenous administration, cannulate the jugular vein for drug administration and the carotid artery for blood sampling.

-

-

Drug Administration:

-

Intravenous (IV): Administer a single bolus dose of this compound solution via the jugular vein.

-

Oral (PO): Administer this compound suspension by oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.2-0.3 mL) from the carotid artery or caudal vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) into heparinized tubes.[7]

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) using non-compartmental analysis software.

-

Determine the absolute oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for dose.

-

Signaling Pathway Interactions: The Role of AMPK

This compound has been shown to exert its biological effects through the modulation of specific intracellular signaling pathways. A notable mechanism is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8][5] Activation of AMPK by this compound has been demonstrated to induce autophagy, leading to the inhibition of proliferation in non-small cell lung cancer cells.[8][5]

Caption: this compound activates the AMPK signaling pathway, leading to the induction of autophagy and subsequent inhibition of cell proliferation.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound.

Caption: A streamlined workflow for an in vivo pharmacokinetic study of this compound, from preclinical design to data analysis.

Conclusion and Future Directions

The available evidence suggests that this compound, like many other saponins, undergoes extensive metabolism and likely exhibits low oral bioavailability. Its interaction with the AMPK signaling pathway provides a mechanistic basis for its observed anti-cancer effects. However, a significant knowledge gap remains regarding its specific quantitative pharmacokinetic parameters.

To advance the development of this compound as a therapeutic agent, future research should prioritize:

-

Quantitative in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

-

Tissue distribution studies to understand its penetration into target organs.

-

Excretion studies to identify the major routes and rates of elimination.

-

Investigation of potential drug-drug interactions , particularly with inhibitors or inducers of metabolic enzymes.

A thorough understanding of these aspects is crucial for designing effective dosing regimens and for the successful translation of this compound from a promising natural product to a clinically valuable therapeutic.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. KEGG PATHWAY: map04152 [genome.jp]

- 3. researchgate.net [researchgate.net]

- 4. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Pharmacokinetics and Oral Bioavailability of Saikosaponin A in Rats Using a Validated UFLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Effects of Animal Strain, Dose, and Cotreatment with Saikosaponin b2 on the Pharmacokinetics of Saikosaponin a in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Sakurasosaponin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakurasosaponin is a triterpenoid saponin that has been isolated from several plant species, including the roots of Primula sieboldii and Jacquinia flammea.[1][2][3] As a member of the saponin class of natural products, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings, detailing experimental protocols, and visualizing its known molecular mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

The most extensively studied biological activity of this compound is its anticancer effect. In vitro studies have demonstrated its cytotoxic and anti-proliferative effects against a range of cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | Proliferation | Dose- and time-dependent inhibition | [4][5] |

| H1299 | Non-Small Cell Lung Cancer | CCK-8 | Proliferation | Dose- and time-dependent inhibition | [4][5] |

| HeLa | Cervical Cancer | Not Specified | Cytotoxicity | IC₅₀: 11.3 ± 1.52 µM | [2][6] |

| RAW 264.7 | Murine Macrophage | Not Specified | Cytotoxicity | IC₅₀: 3.8 ± 0.25 µM | [2][6] |

Mechanism of Action: Induction of Autophagy via AMPK Signaling

In non-small cell lung cancer (NSCLC) cells (A549 and H1299), this compound's anti-proliferative effect is not due to the induction of apoptosis but rather through the activation of autophagy.[1][4] The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis and autophagy.[1][4] Treatment with this compound leads to increased levels of LC3-II and the formation of GFP-LC3 puncta, both markers of autophagy.[4] Inhibition of AMPK, either pharmacologically with Compound C or through siRNA-mediated knockdown, was shown to abrogate this compound-induced autophagy and partially rescue cell proliferation.[1][4]

Experimental Protocols

-

Cell Seeding: Seed A549 and H1299 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[5]

-

Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 or 48 hours).[5]

-

CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.[5]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[5] Cell proliferation is determined relative to untreated control cells.

-

Cell Seeding: Seed A549 and H1299 cells in 6-well plates at a low density (e.g., 1x10³ cells/well) and allow them to adhere for 24 hours.[5]

-

Treatment: Treat the cells with different concentrations of this compound.

-

Culture: After 24 hours, replace the medium with fresh medium and continue to culture for 7-14 days, changing the medium every 2-3 days.[5]

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells).[5]

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against phospho-AMPKα, total AMPKα, and LC3.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Antifungal Activity

This compound has demonstrated notable antifungal properties, particularly against phytopathogenic fungi.

Quantitative Data Summary

| Fungal Strain | Activity | Assay | Result | Reference |

| Colletotrichum gloeosporioides | Very Strong | Disc Diffusion | Inhibition zone: 12.3 mm | [3][7] |

| Various Dermatophytes | Moderate | Microbroth Dilution | MICs: 31.25 - 250 µg/mL | [3] |

Experimental Protocols

-

Crude Extraction: Prepare a methanolic crude extract from the plant source (e.g., roots of Jacquinia flammea).[3]

-

Initial Screening: Test the crude extract for antifungal activity using an appropriate assay (e.g., disc diffusion against a target fungus).

-

Fractionation: Subject the active crude extract to chromatographic techniques (e.g., vacuum-liquid chromatography followed by HPLC) to separate components.[3]

-

Activity Testing of Fractions: Test each fraction for antifungal activity to identify the bioactive fraction(s).

-

Isolation and Identification: Purify the active compound from the bioactive fraction and identify its structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for fungal growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Anti-inflammatory and Antiviral Activities: Areas for Future Investigation

To date, there is a lack of published studies specifically investigating the anti-inflammatory and antiviral activities of this compound. However, other structurally related saponins have demonstrated potent effects in these areas, suggesting that this may be a promising avenue for future research on this compound.

-

Anti-inflammatory Potential: Saponins such as Saikosaponin A and Sasanquasaponin have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, and reducing the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[8][9][10][11]

-

Antiviral Potential: Saikosaponins have been reported to possess antiviral activity against various viruses, including human coronavirus 229E and influenza A virus.[12][13][14][15][16] The proposed mechanisms of action include interference with the early stages of viral replication, such as attachment and penetration into host cells.[12][15]

Given these findings in related compounds, dedicated screening of this compound for anti-inflammatory and antiviral properties is warranted.

Conclusion

The initial biological activity screening of this compound has revealed significant anticancer and antifungal properties. Its ability to induce autophagy in cancer cells via the AMPK signaling pathway presents a compelling mechanism for its anti-proliferative effects. While its potential as an anti-inflammatory and antiviral agent remains unexplored, the activities of other saponins suggest that these are important areas for future investigation. This technical guide provides a consolidated resource to facilitate further research and development of this compound as a potential therapeutic agent.

References

- 1. This compound inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as a cytotoxic principle from Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity of this compound from the root extract of Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin A inhibits influenza A virus replication and lung immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Saponins: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saikosaponin A inhibits influenza A virus replication and lung immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Characterization of Novel Sakurasosaponin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakurasosaponin, a triterpenoid saponin, has demonstrated significant potential as a therapeutic agent, exhibiting notable anticancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of this compound and proposes a framework for the development of novel, more potent analogs. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of associated signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction to this compound

This compound is a naturally occurring saponin that has been isolated from various plant sources, including the roots of Primula sieboldii and Jacquinia flammea.[1][2] Structurally, it consists of a triterpenoid aglycone linked to a sugar chain. Its biological activities, particularly its cytotoxic effects against cancer cell lines and its ability to modulate inflammatory responses, have positioned it as a lead compound for the development of new therapeutics.

The primary mechanisms of action identified for this compound include the induction of autophagy in cancer cells through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the inhibition of pro-inflammatory mediators via the suppression of the NF-κB and MAPK signaling pathways.[2]

Proposed Novel this compound Analogs

While this compound itself shows promise, the synthesis of novel analogs offers the potential to enhance its therapeutic index by improving potency, selectivity, and pharmacokinetic properties. Based on established structure-activity relationships of other triterpenoid saponins, the following modifications to the this compound structure are proposed for the generation of a focused analog library.

Analog Design Strategies:

-

Modification of the Glycosylation Pattern:

-

Analog Series A (Varying Sugar Moieties): Synthesis of analogs with different monosaccharide units (e.g., glucose, rhamnose, arabinose) or altered glycosidic linkages. The number and type of sugar residues can significantly impact bioavailability and target interaction.

-

Analog Series B (Acylated Sugars): Introduction of acyl groups (e.g., acetyl, benzoyl) to the sugar moieties. Acylation can enhance cell membrane permeability.

-

-

Modification of the Aglycone Backbone:

-

Analog Series C (C-28 Modifications): Derivatization of the carboxyl group at the C-28 position of the aglycone to amides or esters. This can influence the compound's polarity and interaction with target proteins.

-

Analog Series D (A-Ring Modifications): Introduction of substituents, such as hydroxyl or amino groups, on the A-ring of the triterpenoid structure to explore their impact on cytotoxicity and anti-inflammatory activity.

-

The proposed workflow for the discovery and characterization of these novel analogs is depicted below.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's biological activities. These will serve as a benchmark for evaluating the potency of newly synthesized analogs.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | Endpoint | Concentration | Result | Reference |

| A549 (NSCLC) | CCK-8 | Cell Viability | 0-10 µg/mL | Dose-dependent decrease | [2] |

| H1299 (NSCLC) | CCK-8 | Cell Viability | 0-10 µg/mL | Dose-dependent decrease | [2] |

| HeLa (Cervical Cancer) | Cytotoxicity | IC50 | 11.3 ± 1.52 µM | - | [3] |

| RAW 264.7 (Macrophage) | Cytotoxicity | IC50 | 3.8 ± 0.25 µM | - | [3] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Assay | Measured Parameter | Concentration | % Inhibition | Reference |

| RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) | Not Specified | Not Specified | [4] |

| RAW 264.7 | LPS | ELISA | TNF-α | Not Specified | Not Specified | [4] |

| RAW 264.7 | LPS | ELISA | IL-6 | Not Specified | Not Specified | [4] |

Key Signaling Pathways

AMPK Signaling Pathway in Cancer

This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing autophagy through the activation of the AMPK signaling pathway.

NF-κB/MAPK Signaling Pathway in Inflammation

The anti-inflammatory effects of saponins are often attributed to their ability to suppress the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.

Detailed Experimental Protocols

Isolation and Purification of this compound Analogs

-

Extraction: The plant material (e.g., roots of Jacquinia flammea) is air-dried and powdered. The powder is then extracted with 80% methanol at room temperature with agitation. The extraction is repeated three times to ensure maximum yield. The methanol extracts are combined and concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The bioactive fraction (typically the n-butanol fraction for saponins) is subjected to column chromatography on a silica gel or reversed-phase C18 column. A gradient elution system (e.g., chloroform-methanol-water or acetonitrile-water) is used to separate the components.

-

Preparative HPLC: Fractions showing promising activity are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound analogs. The purity of the isolated compounds is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cell lines (e.g., A549, H1299, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for AMPK Activation

-

Cell Lysis: Cells treated with this compound analogs are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

NF-κB Nuclear Translocation Assay

-

Cell Treatment: Macrophage cells (e.g., RAW 264.7) are seeded on coverslips in 24-well plates. The cells are pre-treated with this compound analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.

-

Cell Fixation and Permeabilization: The cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.25% Triton X-100 in PBS.

-

Immunostaining: The cells are blocked with 1% BSA in PBS and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with DAPI.

-

Microscopy: The coverslips are mounted on slides, and the cellular localization of NF-κB p65 is observed using a fluorescence microscope. The translocation of p65 from the cytoplasm to the nucleus is indicative of NF-κB activation.

Conclusion

This compound represents a valuable natural product with significant potential for development as an anticancer and anti-inflammatory agent. The exploration of novel this compound analogs, guided by the principles of medicinal chemistry and a thorough understanding of its mechanisms of action, holds the key to unlocking even more potent and selective therapeutic candidates. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a cytotoxic principle from Jacquinia flammea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Sakurasosaponin: A Technical Review for Drug Development

An In-depth Analysis of Preclinical Data and Methodologies for Researchers and Scientists

Sakurasosaponin, a triterpenoid saponin, has emerged as a compound of significant interest in the field of drug discovery, with a growing body of preclinical evidence highlighting its potential therapeutic applications. Primarily isolated from sources such as Aegiceras corniculatum, Jacquinia flammea, and Primula sieboldii, this natural product has demonstrated notable anti-cancer activities. While its efficacy in other therapeutic areas such as inflammation and neuroprotection is less explored, the general pharmacological profile of saponins suggests a broader potential. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on quantitative data, experimental protocols, and key signaling pathways to support further research and development.

Anti-Cancer Potential of this compound

The most substantial evidence for the therapeutic utility of this compound lies in its anti-cancer properties. In vitro studies have consistently demonstrated its cytotoxic effects against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines. This data provides a quantitative measure of its potency and spectrum of activity.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 2.89 ± 0.02 | [1] |

| Colon Cancer | HCT116 | 9.86 ± 0.21 | [1] |

| Melanoma | B16F10 | - | [1] |

| Lung Adenocarcinoma | A549 | - | [1] |

| Cervical Cancer | HeLa | 11.3 ± 1.52 | [2] |

| Macrophage | RAW 264.7 | 3.8 ± 0.25 | [2] |

| Prostate Cancer | LNCaP | - | [3][4] |

| Prostate Cancer | C4-2 | - | [3][4] |

| Prostate Cancer | 22Rv1 | - | [3][4] |

| Non-Small Cell Lung Cancer | A549 | - | [5] |

| Non-Small Cell Lung Cancer | H1299 | - | [5] |

Note: Specific IC50 values for B16F10, A549 (in one study), LNCaP, C4-2, 22Rv1, and H1299 were not explicitly provided in the abstracts of the cited literature but cytotoxic effects were reported.

Mechanisms of Anti-Cancer Activity

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and autophagy.

1. Induction of Apoptosis via the Mitochondrial Pathway:

In several cancer cell lines, this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[1] Furthermore, this compound has been observed to downregulate the expression of the anti-apoptotic protein Bcl-xL, further promoting cell death.[3][4]

2. Inhibition of Androgen Receptor Signaling in Prostate Cancer:

In androgen-sensitive prostate cancer cells, this compound has been identified as an inhibitor of the androgen receptor (AR).[3][4] It reduces the expression of the AR and its target genes, such as PSA, NKX3.1, and TMPRSS2.[3][4] This inhibition of AR signaling is a key mechanism for its anti-proliferative effects in this cancer type.

3. Induction of Autophagy via AMPK Activation in Non-Small Cell Lung Cancer:

In non-small cell lung cancer (NSCLC) cells, this compound has been found to inhibit cell proliferation by inducing autophagy.[5] This process is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] The activation of AMPK is a crucial step in initiating the autophagic process, which can lead to cell death in cancer cells.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's activity, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: this compound activates AMPK, leading to autophagy and reduced NSCLC cell proliferation.

Caption: this compound induces apoptosis by inhibiting Bcl-xL and disrupting mitochondrial function.

Experimental Workflows

Caption: Workflow for determining the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for quantifying this compound-induced apoptosis using flow cytometry.

Anti-Inflammatory and Neuroprotective Potential: An Area for Future Research

Currently, there is a notable lack of specific studies investigating the anti-inflammatory and neuroprotective effects of this compound. However, the broader class of saponins has well-documented activities in these areas, suggesting that this compound may also possess similar properties.

General Anti-Inflammatory Mechanisms of Saponins:

Many saponins exhibit anti-inflammatory effects by modulating key inflammatory pathways. A common mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, saponins can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Further research is warranted to determine if this compound acts through these or other anti-inflammatory pathways.

General Neuroprotective Mechanisms of Saponins:

The neuroprotective effects of saponins are often attributed to their antioxidant and anti-inflammatory properties. They can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, by reducing neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative diseases, saponins can contribute to neuronal survival. Investigating the potential of this compound to mitigate oxidative stress and neuroinflammation in relevant in vitro and in vivo models would be a valuable direction for future research.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microplates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Addition of Reagent:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT, with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term ability of single cancer cells to proliferate and form colonies after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates or petri dishes

-

This compound stock solution

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate a low, known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). A vehicle control should be included.

-

Colony Growth: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: When colonies in the control wells are visible (typically >50 cells), wash the plates with PBS, fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes, and then stain with crystal violet solution for 20-30 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for a specific time. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic; and Annexin V-FITC negative, PI negative cells are live.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., AMPK, Bcl-xL, caspases).

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-